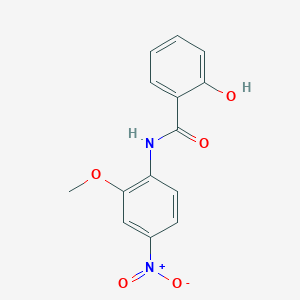

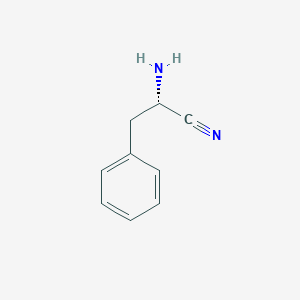

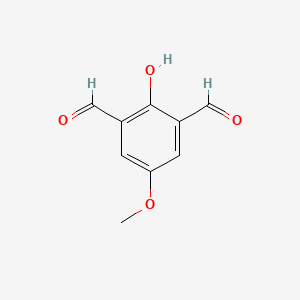

2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide

Overview

Description

2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide, also known as MNBA or 2-MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBA is a benzamide derivative that has been synthesized using various methods and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

Corrosion Inhibition

Research by Mishra et al. (2018) examined the corrosion inhibition properties of N-Phenyl-benzamide derivatives (BNAs), including compounds with methoxy and nitro substituents, for mild steel in acidic conditions. They found that methoxy substituents enhance inhibition efficiency, while nitro substituents decrease it. BNAs acted as interface corrosion inhibitors, and the study highlighted the significant role of these compounds in preventing corrosive dissolution in mild steel surfaces, supported by computational and molecular dynamics simulations studies (Mishra et al., 2018).

Oxidative Aryloxylation

Reinaud et al. (1991) investigated the oxidation of N-(2-hydroxy-4-nitrophenyl)benzamide by the CuII/trimethylamine N-oxide couple. Their study revealed that under certain conditions, this compound can undergo ortho-hydroxylation into salicylamide or engage in an oxidative cascade leading to ortho-aryloxylation. This research is significant in understanding the chemical behavior of N-(2-hydroxy-4-nitrophenyl)benzamide under oxidative conditions (Reinaud et al., 1991).

Crystal Structure Analysis

Saeed et al. (2008) focused on the synthesis and characterization of 2-Nitro-N-(4-nitrophenyl)benzamide, including its crystal structure analysis. This research provided insights into the molecular geometry, bonding patterns, and intermolecular interactions, which are crucial for understanding the physicochemical properties of such compounds (Saeed et al., 2008).

Antimicrobial Activity

Ertan et al. (2007) synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives and evaluated their antibacterial and antifungal activities. Their findings indicated broad-spectrum activity against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Ertan et al., 2007).

Vibrational Spectroscopic Studies

Ushakumari et al. (2008) conducted vibrational spectroscopic studies and DFT calculations on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. This research provided a deeper understanding of the molecular vibrations and electronic structure of the compound, which is valuable in material science and molecular engineering (Ushakumari et al., 2008).

Protection in Chemical Synthesis

Bailey et al. (1999) explored the use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, demonstrating its applicability in the solution-phase synthesis ofsubstituted benzamidines. This study highlighted the potential of using specific benzamide derivatives in the protection of chemical structures during synthesis, which is crucial in pharmaceutical and organic chemistry (Bailey et al., 1999).

Antimicrobial Activity of Analogues

Ören et al. (2004) prepared N-(2-hydroxy-4-nitrophenyl) benzamide and phenylacetamide analogues, testing their antimicrobial activities against various bacteria and fungi. The results showed significant antimicrobial properties, emphasizing the potential of such compounds in medical applications, particularly in combating resistant strains of microorganisms (Ören et al., 2004).

QSAR Modeling for Receptor Binding Affinity

Samanta et al. (2005) performed QSAR modeling on benzamides, including compounds with methoxy and nitro groups, as dopamine D2 receptor antagonists. This study is crucial for understanding the structural requirements for receptor binding affinity, aiding in the development of therapeutic agents targeting neurological disorders (Samanta et al., 2005).

Anticancer Activity

Mohan et al. (2021) synthesized N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides, including those with methoxy and nitro groups. They tested these compounds for anticancer activity, finding moderate to high efficacy against various cancer cell lines. This research offers insights into the potential use of such compounds in cancer treatment (Mohan et al., 2021).

properties

IUPAC Name |

2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-21-13-8-9(16(19)20)6-7-11(13)15-14(18)10-4-2-3-5-12(10)17/h2-8,17H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHQPZXYXMNRGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019916 | |

| Record name | 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide | |

CAS RN |

73454-94-1 | |

| Record name | 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.1.1]hexan-1-amine](/img/structure/B3330698.png)

![(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B3330706.png)

![4-Chloro-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3330742.png)